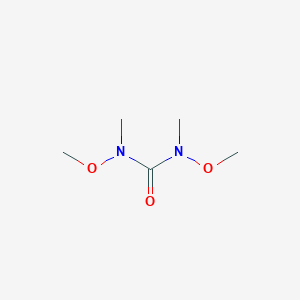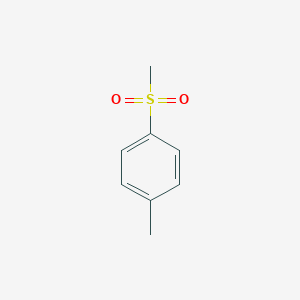
N,N-dibutylcarbamodithioate; iron(3+)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tris(dibutyldithiocarbamato-S,S’)iron: is a coordination complex with the chemical formula C27H54FeN3S6 and a molecular weight of 668.986 g/mol . This compound is known for its unique structure, where an iron (III) ion is coordinated by three dibutyldithiocarbamate ligands. It is used in various scientific research applications due to its interesting chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tris(dibutyldithiocarbamato-S,S’)iron can be synthesized through a reaction between iron (III) salts and dibutyldithiocarbamate ligands. The typical reaction involves mixing an aqueous solution of iron (III) chloride with an aqueous solution of sodium dibutyldithiocarbamate. The reaction is usually carried out at room temperature, and the product precipitates out as a solid, which can be filtered and purified .
Industrial Production Methods: While specific industrial production methods for tris(dibutyldithiocarbamato-S,S’)iron are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, concentration, and purification techniques, to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Tris(dibutyldithiocarbamato-S,S’)iron undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron (IV) derivatives.
Reduction: It can be reduced to lower oxidation states of iron.
Substitution: Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric oxide and other mild oxidants.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Ligand exchange reactions can be carried out using different dithiocarbamate ligands or other coordinating ligands.
Major Products:
Oxidation: Formation of iron (IV) complexes.
Reduction: Formation of iron (II) or iron (I) complexes.
Substitution: Formation of new coordination complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
Tris(dibutyldithiocarbamato-S,S’)iron has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other iron complexes and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to interact with biological targets.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Wirkmechanismus
The mechanism of action of tris(dibutyldithiocarbamato-S,S’)iron involves its ability to coordinate with various molecular targets. The dithiocarbamate ligands provide strong binding to the iron center, allowing the complex to interact with other molecules. This interaction can lead to changes in the oxidation state of iron, facilitating various chemical reactions. The specific pathways and molecular targets depend on the context of its use, such as in biological systems or industrial applications .
Vergleich Mit ähnlichen Verbindungen
Iron tris(diethyldithiocarbamate): This compound has similar dithiocarbamate ligands but with ethyl groups instead of butyl groups.
Iron tris(dimethyldithiocarbamate): Another related compound with methyl groups on the dithiocarbamate ligands.
Uniqueness: Tris(dibutyldithiocarbamato-S,S’)iron is unique due to the presence of butyl groups on the dithiocarbamate ligands, which can influence its solubility, reactivity, and interactions with other molecules. This makes it distinct from other iron dithiocarbamate complexes and suitable for specific applications where these properties are advantageous .
Eigenschaften
CAS-Nummer |
14526-32-0 |
|---|---|
Molekularformel |
C27H54FeN3S6 |
Molekulargewicht |
669 g/mol |
IUPAC-Name |
N,N-dibutylcarbamodithioate;iron(3+) |
InChI |
InChI=1S/3C9H19NS2.Fe/c3*1-3-5-7-10(9(11)12)8-6-4-2;/h3*3-8H2,1-2H3,(H,11,12);/q;;;+3/p-3 |
InChI-Schlüssel |
QGVNKIAXCPDWKJ-UHFFFAOYSA-K |
SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Fe+3] |
Kanonische SMILES |
CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].CCCCN(CCCC)C(=S)[S-].[Fe+3] |
Key on ui other cas no. |
14526-32-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2-methylphenyl)carbamothioyl]acetamide](/img/structure/B182178.png)













